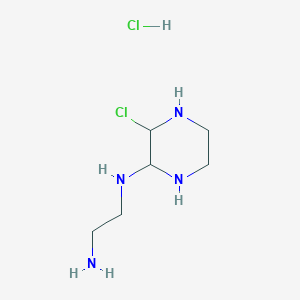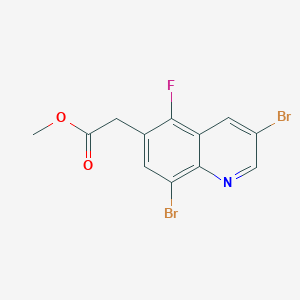
1-(Bromomethyl)-2-(2-fluorophenoxy)benzene
Vue d'ensemble
Description
1-(Bromomethyl)-2-(2-fluorophenoxy)benzene, often referred to as BMF, is a chemical compound of interest to scientists and researchers due to its unique properties and potential applications. BMF is a versatile compound, with a wide range of uses in organic synthesis, drug discovery, and laboratory experiments.
Applications De Recherche Scientifique
Radiosynthesis Applications : 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene and its analogues have been used in the radiosynthesis of various compounds. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, demonstrating the potential of these compounds in developing bifunctional labeling agents used in radiochemistry and imaging studies (Namolingam et al., 2001).
Fluorescence Properties : The compound has been involved in studies exploring fluorescence properties. For example, the synthesis and investigation of fluorescence properties in solution and solid state of 1-Bromo-4-(2,2-diphenylvinyl) benzene show potential applications in photoluminescence (Liang Zuo-qi, 2015).
Electrochemical Reduction Applications : The electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of other compounds demonstrated its use in green electro-synthesis, highlighting its role in the development of new organic synthesis methodologies (Habibi et al., 2014).
Organometallic Synthesis : The compound and its derivatives have been utilized in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used as a starting material for creating various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).
In Coordination Chemistry : The compound has been explored in the coordination chemistry of fluorocarbons. Studies involving the synthesis of fluorocryptands and their metal ion complexes point towards its applicability in designing new materials with specific chemical properties (Plenio et al., 1997).
X-ray Structure Determination : The compound has been used in studies focusing on the X-ray structure determination of various substituted benzenes. This aids in understanding molecular structures and interactions, crucial in fields like crystallography and material science (Jones et al., 2012).
Propriétés
IUPAC Name |
1-(bromomethyl)-2-(2-fluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLQZXKMEUJKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
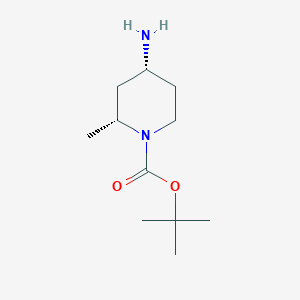
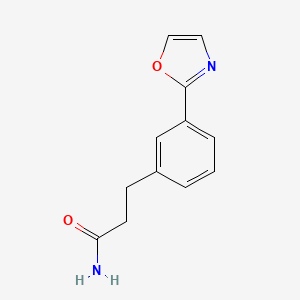
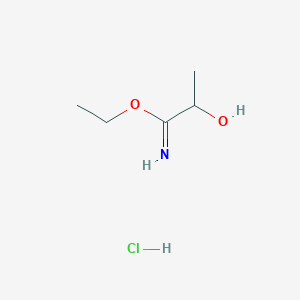
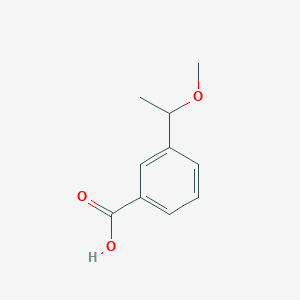
![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)

![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)


